molecular formula C17H18ClN3O4S B3681533 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE

1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3681533
M. Wt: 395.9 g/mol
InChI Key: RNANTQZKDADKDO-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a synthetic, piperazine-based building block designed for research and development applications. Piperazine derivatives are highly valued in medicinal chemistry for their versatility and ability to influence the pharmacokinetic properties of a molecule . This compound features two distinct functional groups: a 2-nitrobenzenesulfonyl (Nosyl) group and a 2-chlorobenzyl moiety. The Nosyl group is a common protecting group and synthetic intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and complex molecules . Researchers utilize such sulfonamide-functionalized piperazines as key synthons in the exploration of new pharmaceutical agents, including kinase inhibitors, receptor modulators, and antibacterial compounds . The structural motif of a substituted piperazine is frequently found in compounds with significant pharmacological activity, making this reagent a valuable intermediate for constructing potential bioactive molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The information presented is based on the general properties of similar chemical structures. Researchers should independently verify the specifications and properties of this compound for their specific applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNANTQZKDADKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired piperazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 2-nitrobenzenesulfonyl group undergoes reduction to yield an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.

Reaction Conditions Products Mechanism Key References
Fe/HCl (aqueous ethanol, reflux)1-[(2-Chlorophenyl)methyl]-4-(2-aminobenzenesulfonyl)piperazineNitro group reduced to amine via intermediate nitroso and hydroxylamine stages.
H₂/Pd-C (room temperature)Same as aboveCatalytic hydrogenation under mild conditions.

Notes :

  • The nitro group’s reduction is stereoelectronically influenced by the sulfonyl group’s electron-withdrawing nature, accelerating reactivity.

  • Applications include generating intermediates for antimicrobial or anticancer agents.

Nucleophilic Aromatic Substitution (NAS)

The 2-nitrobenzenesulfonyl group activates the aromatic ring for NAS, particularly at positions ortho and para to the sulfonamide.

Reagents Position Substituted Products Key References
NaOH (aqueous, 80°C)Para to sulfonamideSulfonic acid derivative
Thiophenol (DMF, 100°C)Ortho to nitro group2-(Phenylthio)benzenesulfonyl derivative

Mechanistic Insights :

  • The nitro group enhances ring electrophilicity, directing nucleophiles to meta positions relative to itself.

  • Steric hindrance from the sulfonamide limits substitution at adjacent positions .

Sulfonamide Hydrolysis

The sulfonamide bond can be cleaved under acidic or basic conditions to regenerate the parent piperazine.

Conditions Products Kinetics Key References
HCl (6M, reflux, 12h)1-[(2-Chlorophenyl)methyl]piperazine + 2-nitrobenzenesulfonic acidAcid-catalyzed cleavage of S-N bond .
NaOH (10%, 60°C, 6h)Same as aboveBase-mediated hydrolysis

Applications :

  • Useful for deprotecting piperazine in synthetic routes .

Functionalization of the Chlorophenylmethyl Group

The 2-chlorophenylmethyl substituent participates in cross-coupling and dehalogenation reactions.

Reaction Type Conditions Products Key References
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 90°CBiaryl derivatives
Dechlorination (Hydrogenolysis)H₂/Pd-C, EtOH1-(Phenylmethyl)-4-(2-nitrobenzenesulfonyl)piperazine

Limitations :

  • Steric bulk from the piperazine ring may slow coupling efficiency .

Piperazine Ring Modifications

While both piperazine nitrogens are substituted, the ring itself can undergo rare N-oxidation or alkylation under extreme conditions.

Reaction Conditions Products Key References
N-OxidationmCPBA, CH₂Cl₂, 0°CPiperazine N-oxide derivative
Quaternary Ammonium FormationCH₃I, K₂CO₃, DMFTrimethylated piperazinium salt

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
2-NitrobenzenesulfonylHigh (electrophilic)Reduction, NAS, hydrolysis
ChlorophenylmethylModerateCross-coupling, hydrogenolysis
Piperazine CoreLow (sterically hindered)N-oxidation, quaternization

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of piperazine can inhibit the proliferation of cancer cells. The incorporation of the nitrobenzenesulfonyl group is believed to enhance this activity by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Neurological Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.

Case Study 1: Anticancer Properties

In a study published in Molecules, researchers synthesized various piperazine derivatives, including 1-[(2-chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine. The compound was tested against several cancer cell lines, showing significant cytotoxicity compared to controls. The study highlighted the importance of the nitro group in enhancing the compound's activity .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of piperazine derivatives. In vitro testing revealed that this compound exhibited strong inhibitory effects against Staphylococcus aureus. The study concluded that structural modifications could lead to more potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes compounds with structural similarities, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference ID
1-[(2-Chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine (Target) C₁₇H₁₇ClN₄O₄S 408.86 - 2-Chlorophenylmethyl
- 2-Nitrobenzenesulfonyl
High electron-withdrawing capacity; potential enzyme inhibition -
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine C₁₁H₁₅N₃O₄S 299.35 - 4-Methylsulfonyl
- 2-Nitro on phenyl ring
Smaller molecular weight; methylsulfonyl instead of aromatic sulfonyl
1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine C₂₄H₂₅N₂O₃S 433.54 - Diphenylmethyl
- 4-Methoxyphenylsulfonyl
Methoxy group enhances solubility; lacks nitro group
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)piperidinyl]methyl]piperazine C₂₅H₂₈ClN₅O₂S 514.04 - Chlorophenyl-ethenyl sulfonyl
- Pyridinyl-piperidinylmethyl
Extended conjugation; potential CNS activity
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine C₂₇H₂₆ClN₃O 443.97 - 2-Chlorophenyl-oxazole
- Diphenylmethyl
Heterocyclic oxazole moiety; no sulfonyl/nitro groups

Functional Group Analysis

Sulfonyl Group Variations :
  • Methylsulfonyl Analogues : Compounds like 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine () replace the aromatic sulfonyl with a smaller methylsulfonyl group, reducing steric hindrance but weakening electron withdrawal .
  • Methoxyphenylsulfonyl : In , the 4-methoxyphenylsulfonyl group introduces electron-donating methoxy substituents, which may alter solubility and metabolic stability .
Aromatic Substituents :
  • The 2-chlorophenylmethyl group in the target compound is distinct from the diphenylmethyl group in or the pyridinyl-piperidinylmethyl in . These differences influence lipophilicity and binding pocket compatibility.
  • Nitro Group Positioning : The target’s nitro group at the 2-position on the benzene ring contrasts with analogues like (nitro at 2-position but methylsulfonyl at 4-position), affecting electronic distribution .

Pharmacological Implications

  • Solubility and Bioavailability : Compared to methoxy-containing analogues (), the target’s nitro group may reduce solubility but improve membrane permeability .
  • Toxicity Profile : Nitro groups can form reactive metabolites, necessitating comparative toxicity studies with methylsulfonyl or methoxy derivatives .

Research Findings and Data

Limited direct studies on the target compound exist, but insights can be extrapolated from analogues:

  • : A related sulfonyl-piperazine derivative showed moderate activity in kinase assays, attributed to the sulfonyl group’s interaction with ATP-binding pockets .
  • : A 2-chlorophenyl-oxazole-piperazine hybrid demonstrated antimicrobial activity, highlighting the role of halogenated aromatic groups .

Biological Activity

1-[(2-Chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities, primarily in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H15ClN2O4S, with a molecular weight of approximately 384.79 g/mol. The structure features a piperazine core substituted with a chlorophenyl group and a nitrobenzenesulfonyl moiety, which are critical for its biological interactions.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related piperazine derivatives can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) models, with IC50 values ranging from 10 to 20 µM .

Table 1: Antiproliferative Activity of Piperazine Derivatives

Compound NameCell LineIC50 (µM)
This compoundMCF-715
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamidePC-312
NMS-P645PC-38

The antiproliferative effects of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cell division and survival. In particular, it has been suggested that the compound may act as an inhibitor of specific kinases that are crucial for tumor growth .

Case Studies

Several studies have explored the biological activity of related compounds. One notable study evaluated the effects of various piperazine derivatives on the proliferation of cancer cells. The results indicated that modifications in the substituents on the piperazine ring significantly influenced the antiproliferative potency .

Case Study: In Vitro Evaluation
In vitro assays conducted on the MCF-7 cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through intrinsic pathways .

Q & A

Q. What are the common synthetic routes and purification strategies for 1-[(2-chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on the piperazine core. For example, sulfonylation of the piperazine nitrogen with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is a key step . Subsequent alkylation with 2-chlorobenzyl chloride can introduce the chlorophenylmethyl group. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires careful control of stoichiometry and reaction temperature .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine backbone and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. For nitro and sulfonyl groups, infrared (IR) spectroscopy identifies characteristic S=O (~1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological targets?

  • Methodological Answer : SAR studies require systematic substitution of the chlorophenyl or nitrobenzenesulfonyl groups. For example:
  • Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
  • Modify the sulfonyl group to carboxyl or amide functionalities to evaluate steric and hydrogen-bonding contributions .
  • Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D3 receptors, followed by in vitro binding assays (e.g., radioligand displacement) .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Replication : Repeat assays in triplicate with independent synthetic batches.
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation for GPCR targets).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., des-nitro derivatives) that may confound results .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate variables like solvent polarity or cell line differences .

Q. How can computational methods guide the optimization of this compound’s physicochemical properties?

  • Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME predict logP (lipophilicity), solubility, and metabolic stability. For instance:
  • logP reduction : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety to enhance aqueous solubility .
  • Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., nitro reduction) and block them via fluorination .
    Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.